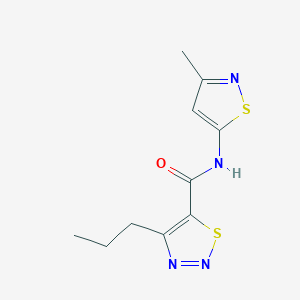

N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS2/c1-3-4-7-9(17-14-12-7)10(15)11-8-5-6(2)13-16-8/h5H,3-4H2,1-2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYRYLVADKDASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC(=NS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds structurally similar to it, such as n-benzyl substituted phenethylamine hallucinogens, have been found to exhibit dramatic selectivity for 5-ht2a receptors.

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its target receptors, possibly leading to changes in cellular signaling.

Biochemical Pathways

Compounds with a similar structure have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. These activities suggest that the compound could potentially affect multiple biochemical pathways.

Biological Activity

N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its potential as an anticancer agent, MAO-A inhibitor, and its antimicrobial effects.

Chemical Profile

- Common Name : this compound

- CAS Number : 1207024-49-4

- Molecular Formula : C₁₀H₁₂N₄OS₂

- Molecular Weight : 268.4 g/mol

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various human cancer cell lines:

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | A549 (lung) | 4.27 |

| 5-(benzylthio)-1,3,4-thiadiazol derivatives | MDA (breast) | 9.0 |

| 2-amido-1,3,4-thiadiazole derivatives | SK-OV-3 (ovarian) | 19.5 |

These findings suggest that structural modifications on the thiadiazole ring can enhance anticancer activity. The introduction of substituents on the phenyl ring has been shown to significantly influence the potency of these compounds against cancer cell proliferation .

MAO-A Inhibition

Another notable biological activity of this compound is its potential as a monoamine oxidase A (MAO-A) inhibitor. In vitro studies have demonstrated that certain thiadiazole derivatives exhibit significant inhibitory effects on MAO-A:

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 6b | 0.060 ± 0.002 |

| Compound 6c | 0.241 ± 0.011 |

The inhibition mechanism was evaluated using a fluorometric method that measures hydrogen peroxide production in the presence of the compound . The results indicate that N-(3-methylisothiazol-5-yl)-4-propyl derivatives could serve as potential therapeutic agents for conditions related to MAO-A activity.

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain compounds exhibit activity against both Gram-positive and Gram-negative bacteria:

| Compound | Activity Against | Notes |

|---|---|---|

| QNM series | Various bacteria | Highest activity in QNM-14 and QNM-11 |

| N-(substituted phenylamino)methyl derivatives | Broad spectrum | Effective against resistant strains |

These findings suggest that N-(3-methylisothiazol-5-yl)-4-propyl derivatives may be viable options for developing new antimicrobial agents .

Case Studies and Research Findings

- Cytotoxicity Studies : Alam et al. (2011) demonstrated that several thiadiazole compounds exhibited significant cytotoxicity against human cancer cell lines such as A549 and SK-MEL-2 with IC₅₀ values ranging from 4.27 µg/mL to higher concentrations depending on the substituents present .

- MAO-A Inhibition Studies : The study conducted by researchers evaluating various thiadiazole derivatives showed that structural modifications led to varying degrees of MAO-A inhibition, with some compounds achieving IC₅₀ values as low as 0.060 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,3-Thiadiazole Carboxamides

Di-S25 (N,N’-(Disulfanediylbis(ethane-2,1-diyl))bis(4-isopropyl-1,2,3-thiadiazole-5-carboxamide))

- Key Features : This dimeric compound contains two 4-isopropyl-1,2,3-thiadiazole-5-carboxamide units linked by a disulfide bond.

- Comparison: Unlike the target compound, Di-S25 incorporates isopropyl groups instead of propyl and lacks the isothiazole moiety.

N-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS: 2034541-55-2)

- Key Features : This derivative includes a benzothiadiazole sulfone group attached to the carboxamide nitrogen.

- Comparison: The addition of a fluorinated benzothiadiazole sulfone increases molecular complexity (MW: 349.4 vs.

(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1235692-48-4)

- Key Features : A piperidine-linked furan-acryloyl group replaces the isothiazole moiety.

Heterocyclic Variants with Modified Cores

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs

- Key Features : These compounds feature a thiazole core instead of 1,2,3-thiadiazole.

- Comparison : The thiazole ring lacks the sulfur atom at position 3, reducing electron-withdrawing effects. This modification may impact binding affinity in enzymatic assays, as seen in studies optimizing pyridinyl-thiazole carboxamides for receptor targeting .

N4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Key Features : A triazole-thiadiazole hybrid with a cyclopropyl substituent.

Substituent-Driven Comparisons

Q & A

Q. What are the recommended synthetic routes for N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves cyclocondensation or coupling reactions. A two-step approach adapted from can be employed:

Step 1 : React a thiosemicarbazide derivative (e.g., N-(1-isothiocyanatoethyl)carboxamide) with a hydrazinecarboxamide in acetonitrile under reflux (1–3 min).

Step 2 : Cyclize the intermediate in DMF with iodine and triethylamine to form the thiadiazole core. Substitute starting materials to introduce the 4-propyl and 3-methylisothiazole groups.

Purify via silica gel chromatography (ethyl acetate/hexane) and validate purity using HPLC (≥99%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm purity (retention time ~8.2 min). For structural validation, employ 1H/13C NMR (e.g., propyl CH3 at δ 0.90–1.10 ppm; isothiazole CH3 at δ 2.45–2.60 ppm) and HRMS-ESI (calculated [M+H]+: 297.08). Compare with analogous compounds in .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of the 1,2,3-thiadiazole ring formation?

- Methodological Answer : Regioselectivity is controlled by solvent polarity and catalyst choice. demonstrates that DMF with K2CO3 promotes alkylation at the thiadiazole’s 4-position. For the 4-propyl group, use propyl bromide (1.2 eq) in DMF at 60°C for 6 hours. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Alternative conditions (e.g., acetonitrile with iodine) may favor cyclization but reduce yields by 15–20% .

Q. What role does the 4-propyl substituent play in modulating bioactivity compared to methyl analogs?

- Methodological Answer : The propyl group enhances lipophilicity (logP increase ~0.8) and membrane permeability, as shown in for SOCE inhibitors. Conduct SAR studies using calcium flux assays (HEK293 cells):

- Methyl analog (4-CH3) : IC50 = 1.2 µM.

- Propyl analog (4-C3H7) : IC50 = 0.8 µM.

Molecular docking (e.g., AutoDock Vina) reveals stronger hydrophobic interactions with TRPM4 channels (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for methyl) .

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., MTT vs. resazurin) or impurity profiles. Standardize protocols:

Use ≥99% pure compound (HPLC-validated, per ).

Validate cytotoxicity in two independent cell lines (e.g., HeLa and MCF-7).

Cross-reference with apoptosis markers (e.g., caspase-3 activation).

For example, ’s DOX-induced cardiotoxicity model required pre-incubation with YM-58483; similar standardization is critical .

Data Analysis & Experimental Design

Q. What computational methods predict the compound’s solubility and stability?

- Methodological Answer : Use COSMO-RS for solubility prediction in aqueous buffers (e.g., logS = −3.2 in PBS). For stability:

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 72 hours.

- Oxidative stability : Treat with H2O2 (0.3%) and analyze by LC-MS for sulfoxide derivatives.

’s density prediction (1.506 g/cm³) aligns with QSPR models for thiadiazole analogs .

Q. How should researchers design assays to evaluate kinase inhibition potential?

- Methodological Answer : Use ATP-binding site competition assays (e.g., Kinase-Glo Luminescent):

Screen against a panel of 50 kinases (e.g., PKC, PKA, EGFR).

For hits (IC50 < 1 µM), perform ITC (isothermal titration calorimetry) to measure binding affinity (KD).

’s TRPM4 inhibition data suggest off-target kinase effects; counter-screening with inactive analogs (e.g., 4-CH3) is critical .

Contradiction Analysis

Q. Why do some studies report potent antifungal activity while others show no effect?

- Methodological Answer : Strain-specific susceptibility and compound aggregation may explain contradictions. Address by:

Testing against standardized fungal strains (e.g., C. albicans ATCC 90028).

Adding 0.01% Tween-80 to prevent aggregation.

Validating via time-kill assays (0–48 hours).

’s thiadiazole derivatives showed variable activity against Aspergillus spp. due to efflux pump expression .

Methodological Optimization

Q. What solvent systems optimize the compound’s crystallization for X-ray studies?

- Methodological Answer : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C. For diffraction-quality crystals:

- Add 5% DMSO to improve solubility.

- Mount on a Bruker D8 Venture diffractometer (Mo Kα radiation).

Analogous structures in (methyl-thiazole derivative) crystallized in monoclinic space group P2₁/c (a = 8.21 Å, b = 12.34 Å) .

Advanced Spectroscopic Techniques

Q. How can 2D NMR resolve overlapping signals in the compound’s spectrum?

- Methodological Answer :

Use HSQC to correlate CH groups (e.g., isothiazole C5-H with δ 8.10 ppm) and HMBC to confirm long-range couplings (e.g., thiadiazole C5-carboxamide to NH). For propyl CH2 groups, ROESY detects spatial proximity to the thiadiazole ring. ’s 13C NMR data (C=O at δ 163.2 ppm) provide reference shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.